Icopezil

描述

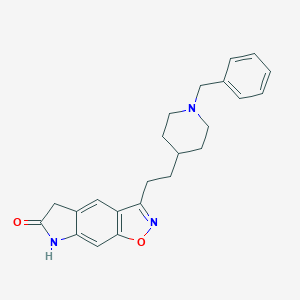

Structure

2D Structure

3D Structure

属性

CAS 编号 |

145508-78-7 |

|---|---|

分子式 |

C23H25N3O2 |

分子量 |

375.5 g/mol |

IUPAC 名称 |

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one |

InChI |

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27) |

InChI 键 |

MTCMTKNMZCPKLX-UHFFFAOYSA-N |

手性 SMILES |

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5 |

规范 SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Icopezil's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icopezil (CP-118,954) is a potent and highly selective acetylcholinesterase (AChE) inhibitor developed by Pfizer for the potential treatment of Alzheimer's disease. [1]As a cholinomimetic agent, its primary mechanism of action is the enhancement of cholinergic neurotransmission in the brain. This guide provides an in-depth technical overview of the core neuronal mechanism of action of this compound, based on available preclinical data. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in neuropharmacology and drug development.

Core Mechanism of Action: Selective Acetylcholinesterase Inhibition

The principal mechanism of action of this compound is the reversible inhibition of the enzyme acetylcholinesterase. [1]AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates its action. [1]By inhibiting AChE, this compound increases the concentration and prolongs the half-life of ACh in the synapse, thereby enhancing cholinergic signaling at muscarinic and nicotinic receptors. This is believed to be the primary means by which it exerts its cognitive-enhancing effects.

High Selectivity for Acetylcholinesterase

A key characteristic of this compound is its high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the brain and periphery. [1]This selectivity is thought to contribute to a more favorable therapeutic index, with a better separation between central nervous system (CNS) therapeutic effects and peripheral adverse effects compared to less selective cholinesterase inhibitors. [1]

Quantitative Data: In Vitro Inhibition of Cholinesterases

The following table summarizes the in vitro inhibitory potency of this compound against acetylcholinesterase and butyrylcholinesterase.

| Enzyme | Inhibitor | IC50 (nM) |

| Acetylcholinesterase | This compound | 4100 ± 1800 |

| Butyrylcholinesterase | This compound | >100,000 |

Data from Liston et al., 2004.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

A detailed experimental protocol for the in vitro cholinesterase inhibition assays for this compound is not publicly available. However, the standard method for determining AChE and BuChE inhibition, as referenced in similar studies, is the Ellman method.

Principle of the Ellman Method:

This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Generalized Protocol:

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

-

Purified human recombinant AChE or BuChE

-

Test compound (this compound) at various concentrations

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound.

-

Add the enzyme (AChE or BuChE) to each well and incubate.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assessment of Cholinergic Activity in Mice

The preclinical evaluation of this compound involved in vivo studies in mice to assess its effects on brain acetylcholine levels and to determine its therapeutic index.

Measurement of Brain Acetylcholine Levels:

-

Animal Model: Mice.

-

Drug Administration: this compound administered orally.

-

Sample Collection: Animals are sacrificed at a specific time point after drug administration, and brain tissue is rapidly collected.

-

Analysis: Brain tissue is homogenized, and acetylcholine levels are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Assessment of Therapeutic Index:

-

Central Effect (Efficacy): Measured by the induction of tremors.

-

Peripheral Effect (Side Effect): Measured by the induction of salivation.

-

Procedure: Dose-response curves are generated for both the central and peripheral effects. The therapeutic index is determined by the ratio of the dose required to produce a peripheral side effect to the dose that produces a central therapeutic effect.

Signaling Pathways and Experimental Workflows

References

Icopezil for Alzheimer's Disease Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icopezil is a highly selective acetylcholinesterase (AChE) inhibitor that has shown promise in preclinical models of Alzheimer's disease. Its high affinity for AChE over butyrylcholinesterase (BuChE) suggests a potentially favorable therapeutic window with reduced peripheral cholinergic side effects compared to less selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed protocols for key in vitro and in vivo assays relevant to its evaluation for Alzheimer's disease research. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide aims to provide a foundational resource for researchers by detailing established experimental methodologies and contextualizing this compound's potential within the landscape of cholinergic modulators.

Core Concepts: Mechanism of Action

This compound's primary mechanism of action is the selective and reversible inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function.

This compound's high selectivity for AChE over butyrylcholinesterase (BuChE), an enzyme also capable of hydrolyzing acetylcholine but with a broader substrate specificity and different tissue distribution, is a key pharmacological feature. This selectivity is hypothesized to contribute to a more favorable side effect profile by minimizing peripheral cholinergic adverse events.

Beyond its primary action as an AChE inhibitor, preclinical evidence for related compounds like donepezil suggests potential neuroprotective effects that may involve the modulation of other signaling pathways, including those related to amyloid-beta (Aβ) processing and glycogen synthase kinase-3 beta (GSK-3β) activity.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Figure 1: this compound selectively inhibits AChE in the synaptic cleft.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values and in vivo efficacy data, are not widely available in the public domain. The following tables are provided as templates for organizing experimental data for this compound and include illustrative data from the well-characterized AChE inhibitor, Donepezil, for comparative purposes.

Table 1: In Vitro Cholinesterase Inhibition

| Compound | Target | IC50 (nM) | Selectivity (BuChE/AChE) | Source |

| This compound | AChE | Data not available | Data not available | |

| BuChE | Data not available | |||

| Donepezil | AChE | 6.7 | ~358 | |

| BuChE | 2400 |

Table 2: Preclinical Efficacy in Animal Models of Alzheimer's Disease

| Compound | Animal Model | Dosing | Cognitive Assessment | % Improvement vs. Control | Source |

| This compound | e.g., APP/PS1 mice | Data not available | e.g., Morris Water Maze | Data not available | |

| Donepezil | Scopolamine-induced amnesia (mice) | 3-10 mg/kg | Y-maze | Significant amelioration |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other potential Alzheimer's disease therapeutics.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

This compound (or other test inhibitor)

-

Solvent for inhibitor (e.g., DMSO)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a 96-well plate, add in the following order:

-

140 µL of phosphate buffer

-

20 µL of this compound solution (or solvent for control)

-

20 µL of AChE solution

-

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for AChE Inhibition Assay

Figure 2: Workflow for the acetylcholinesterase inhibition assay.

Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of Aβ fibrils, a hallmark of Alzheimer's disease.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.

Materials:

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

-

Aβ peptide (e.g., Aβ1-42)

-

Hexafluoroisopropanol (HFIP) for monomerization

-

Phosphate buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution

-

This compound (or other test inhibitor)

Procedure:

-

Prepare monomeric Aβ by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in a suitable buffer.

-

In a 96-well plate, combine:

-

Aβ solution (final concentration typically 5-10 µM)

-

This compound at various concentrations

-

ThT solution (final concentration typically 10-20 µM)

-

PBS to the final volume

-

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals over several hours to days.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze the curves to determine parameters such as the lag time and the maximum fluorescence, which can indicate the inhibitory effect of this compound on Aβ aggregation.

GSK-3β Inhibition Assay

This assay measures the activity of GSK-3β, a kinase implicated in tau hyperphosphorylation.

Principle: The assay measures the transfer of the terminal phosphate from ATP to a specific substrate peptide by GSK-3β. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.

Materials:

-

GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

This compound (or other test inhibitor)

-

White opaque 96-well plates (for luminescence)

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add:

-

Kinase assay buffer

-

GSK-3β enzyme

-

This compound or vehicle

-

Substrate peptide

-

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit.

-

The luminescent signal is inversely proportional to GSK-3β activity.

-

Calculate the percentage of inhibition and determine the IC50 value for this compound.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from a toxic insult.

Principle: Cultured neurons are exposed to a neurotoxin (e.g., glutamate or Aβ oligomers) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., glutamate, Aβ1-42 oligomers)

-

This compound

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

Multi-well cell culture plates

Procedure:

-

Plate neurons in multi-well plates and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Expose the cells to the neurotoxin for a duration known to induce significant cell death (e.g., 24 hours).

-

Remove the medium containing the toxin and this compound.

-

Add fresh medium containing a cell viability reagent.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell viability.

-

Calculate the percentage of neuroprotection conferred by this compound at each concentration.

Conclusion

This compound's high selectivity for acetylcholinesterase presents a promising profile for a symptomatic treatment for Alzheimer's disease, potentially offering a better-tolerated alternative to less selective inhibitors. While direct, comprehensive quantitative data on this compound's efficacy and its effects on downstream pathological markers of Alzheimer's disease are not yet widely published, the experimental frameworks provided in this guide offer robust methodologies for its further investigation. Future research should focus on elucidating the precise in vitro and in vivo pharmacological profile of this compound to fully understand its therapeutic potential in the context of Alzheimer's disease.

Pharmacological Profile of Icopezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icopezil (CP-118,954) is a potent and highly selective second-generation acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. By reversibly inhibiting the breakdown of acetylcholine, a crucial neurotransmitter for memory and learning, this compound aims to ameliorate cognitive deficits. Preclinical studies have demonstrated its efficacy in increasing central acetylcholine levels and a favorable therapeutic index compared to less selective cholinesterase inhibitors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical data, and relevant experimental methodologies. Due to the limited availability of comprehensive public data on this compound, information from closely related and well-characterized AChE inhibitors, such as donepezil, is included for comparative and contextual purposes.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.

This enhanced cholinergic activity is believed to be the basis for its potential therapeutic effects in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This compound is reported to be highly selective for AChE over butyrylcholinesterase (BuChE), which may contribute to a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.[1]

Signaling Pathway

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine can then bind to and activate postsynaptic muscarinic and nicotinic receptors, initiating downstream signaling cascades that are crucial for cognitive processes like learning and memory.

Quantitative Data

Comprehensive public data on the binding affinities and inhibitory concentrations of this compound are limited. The following tables summarize the available information and provide context with data from the well-characterized AChE inhibitor, donepezil.

Table 1: Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BuChE/AChE) |

| This compound | Acetylcholinesterase (AChE) | Data not available | Data not available | Highly selective for AChE |

| Butyrylcholinesterase (BuChE) | Data not available | Data not available | ||

| Donepezil (for comparison) | Acetylcholinesterase (AChE) | 6.7[2] | Data not available | ~1254[3] |

| Butyrylcholinesterase (BuChE) | 5580[3] | 12540[3] |

Table 2: Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | Muscarinic Receptors (M1-M5) | Data not available |

| Nicotinic Receptors (e.g., α4β2, α7) | Data not available | |

| Donepezil (for comparison) | Muscarinic M1 | ~350 |

| Nicotinic α4β2 | >10,000 | |

| Nicotinic α7 | >10,000 |

Note: Donepezil data is illustrative and sourced from various publications.

In Vitro & In Vivo Pharmacology

In Vitro Studies

-

Cholinesterase Inhibition: this compound has been characterized as a highly selective inhibitor of AChE.[1]

In Vivo Studies

-

Neurochemical Effects: Oral administration of this compound in mice resulted in a dose-dependent increase in brain acetylcholine levels. It was found to be the most potent and efficacious among the tested compounds, including donepezil, heptylphysostigmine, and tacrine, at elevating brain acetylcholine.[4]

-

Cognitive Enhancement: In animal models of cognitive impairment, such as the scopolamine-induced amnesia model, selective AChE inhibitors like donepezil have been shown to reverse cognitive deficits.[5][6] While specific data for this compound in these models is not detailed in publicly available literature, its mechanism of action suggests it would have similar pro-cognitive effects.

-

Therapeutic Index: this compound demonstrated a more favorable therapeutic index compared to non-selective inhibitors. Dose-response curves in mice showed a wider separation between the doses causing central effects (tremor) and peripheral cholinergic side effects (salivation).[1]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not publicly available. For a drug in this class, these parameters would be crucial for determining dosing regimens and predicting potential drug-drug interactions. For context, donepezil exhibits a long half-life, allowing for once-daily dosing.[7][8]

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology profile for this compound has not been published. Standard preclinical safety evaluations for a centrally acting drug would typically include:

-

Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses in two species (one rodent, one non-rodent).

-

Safety Pharmacology: To assess effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity: A battery of tests to evaluate the potential for mutagenicity and clastogenicity.

-

Carcinogenicity: Long-term studies in rodents to assess carcinogenic potential.

-

Reproductive and Developmental Toxicology: To evaluate effects on fertility and embryonic/fetal development.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of an AChE inhibitor like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

References

- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrylcholinesterase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short-cut chronic toxicity estimates using Daphnia magna | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Icopezil: A Technical Whitepaper on Potential Therapeutic Applications Beyond Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icopezil, a highly selective and potent acetylcholinesterase (AChE) inhibitor, has demonstrated a promising preclinical profile that suggests its therapeutic potential may extend beyond its initial development for Alzheimer's disease. This document provides an in-depth technical overview of the existing preclinical data for this compound and explores its potential applications in other neurological and psychiatric disorders, drawing parallels with the clinical findings of the structurally and mechanistically similar compound, donepezil. This whitepaper aims to serve as a resource for researchers and drug development professionals interested in the broader therapeutic landscape of selective AChE inhibition.

Introduction: The Rationale for Exploring this compound Beyond Alzheimer's

The cholinergic system plays a crucial role in a multitude of central nervous system functions, including cognition, motor control, and mood regulation.[1][2][3] Consequently, dysregulation of cholinergic neurotransmission is implicated in the pathophysiology of various neurological and psychiatric conditions beyond Alzheimer's disease, such as Parkinson's disease and schizophrenia.[1][2][3] Acetylcholinesterase inhibitors (AChEIs) enhance cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.[4][5][6]

This compound distinguishes itself through its high selectivity for AChE over butyrylcholinesterase (BuChE), a characteristic that may contribute to a more favorable therapeutic index with potentially fewer peripheral side effects compared to less selective AChEIs.[7] This enhanced selectivity, coupled with its potent in vivo activity, positions this compound as a compelling candidate for investigation in non-Alzheimer's indications where cholinergic deficits are a contributing factor.

Preclinical Pharmacology of this compound

The primary preclinical data for this compound comes from a comparative study by Liston et al. (2004), which evaluated its pharmacological profile alongside other AChEIs.

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the key quantitative findings from this pivotal study, highlighting this compound's potency and selectivity.

Table 1: In Vitro Cholinesterase Inhibition

| Compound | Acetylcholinesterase (AChE) IC50 (nM) | Butyrylcholinesterase (BuChE) IC50 (nM) | Selectivity Ratio (BuChE IC50 / AChE IC50) |

| This compound | 5.8 | >10,000 | >1724 |

| Donepezil | 11.2 | 7,400 | 661 |

| Tacrine | 77 | 0.7 | 0.009 |

| Heptylphysostigmine | 4.3 | 0.4 | 0.09 |

Data sourced from Liston et al., 2004.[7]

Table 2: In Vivo Effect on Mouse Brain Acetylcholine Levels

| Compound (Oral Dose) | % Increase in Acetylcholine (Mean ± S.E.M.) |

| This compound (32 mg/kg) | 100 ± 15 |

| Donepezil (10 mg/kg) | 50 ± 8 |

| Heptylphysostigmine (32 mg/kg) | 55 ± 10 |

| Tacrine (32 mg/kg) | 45 ± 7 |

Data sourced from Liston et al., 2004.[8]

Table 3: In Vivo Cholinergic Effects in Mice

| Compound | Tremor ED50 (mg/kg, p.o.) | Salivation ED50 (mg/kg, p.o.) | Therapeutic Index (Salivation ED50 / Tremor ED50) |

| This compound | 12 | >32 | >2.7 |

| Donepezil | 10 | 28 | 2.8 |

| Tacrine | 8 | 5 | 0.6 |

| Heptylphysostigmine | 15 | 8 | 0.5 |

Data sourced from Liston et al., 2004.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited above, based on standard pharmacological procedures and the descriptions in Liston et al. (2004).

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BuChE.

-

Enzyme Sources: Recombinant human acetylcholinesterase and human serum butyrylcholinesterase.

-

Method: The assay is based on the Ellman method.

-

A reaction mixture containing phosphate buffer, the test compound (this compound at various concentrations), and the respective enzyme (AChE or BuChE) is prepared in a 96-well plate.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to initiate the reaction.

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

-

Objective: To assess the effect of orally administered this compound on acetylcholine levels in the mouse brain.

-

Animal Model: Male CD-1 mice.

-

Method:

-

Mice are orally administered with either vehicle or this compound at various doses.

-

At a predetermined time point post-administration (e.g., 1 hour), the animals are euthanized using focused microwave irradiation to the head to prevent post-mortem degradation of acetylcholine.

-

The brains are rapidly dissected and homogenized in an appropriate buffer.

-

Acetylcholine levels in the brain homogenates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Results are expressed as a percentage of the acetylcholine levels in vehicle-treated control animals.

-

-

Objective: To evaluate the central (tremor) and peripheral (salivation) cholinergic effects of this compound in mice.

-

Animal Model: Male CD-1 mice.

-

Method:

-

Mice are orally administered with either vehicle or this compound at a range of doses.

-

Animals are observed for the presence and severity of tremor and salivation at specified time intervals after dosing.

-

Tremor Assessment: Tremors are typically scored by a trained observer based on a predefined rating scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, whole-body tremor).

-

Salivation Assessment: Salivation is assessed by observing the degree of wetness around the mouth and on the fur, often rated on a similar qualitative scale.

-

The dose that produces a specific level of effect (e.g., a score of 2) in 50% of the animals (ED50) is calculated for both tremor and salivation.

-

Potential Therapeutic Applications Beyond Alzheimer's Disease

While clinical data for this compound in non-Alzheimer's indications are not yet available, the extensive research on donepezil provides a strong rationale for exploring this compound's potential in these areas.

Parkinson's Disease

Rationale: Cognitive impairment and psychosis are common non-motor symptoms in Parkinson's disease, and a cholinergic deficit is a known contributor to these symptoms.[1][3]

Clinical Evidence with Donepezil:

-

Several studies have suggested that donepezil can be beneficial in treating psychotic symptoms in patients with Parkinson's disease.

-

Donepezil has also been investigated for its potential to improve cognitive function in this patient population.

Potential for this compound: Given its potent central AChE inhibition and high selectivity, this compound could potentially offer a favorable efficacy and safety profile for managing cognitive and psychotic symptoms in Parkinson's disease, with a potentially lower risk of peripheral cholinergic side effects that can be problematic in this patient population.

Schizophrenia

Rationale: Cognitive deficits are a core feature of schizophrenia and are poorly addressed by current antipsychotic medications.[1] The cholinergic system is implicated in the cognitive impairments associated with this disorder.

Clinical Evidence with Donepezil:

-

Adjunctive therapy with donepezil has been explored as a strategy to improve cognitive function in patients with schizophrenia.

-

Results from clinical trials have been mixed, with some studies showing modest improvements in specific cognitive domains.

Potential for this compound: The potent and selective nature of this compound may offer a more targeted approach to enhancing cholinergic neurotransmission in the brain regions relevant to cognition in schizophrenia. Further investigation is warranted to determine if its specific pharmacological profile could translate into more consistent and clinically meaningful cognitive improvements in this challenging-to-treat population.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and AChE Inhibition

Caption: Mechanism of this compound in the cholinergic synapse.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound's high potency and selectivity for acetylcholinesterase, as demonstrated in preclinical studies, make it a promising candidate for further investigation beyond Alzheimer's disease. The established role of the cholinergic system in Parkinson's disease and schizophrenia, coupled with the clinical findings for the similar compound donepezil, provides a strong rationale for exploring this compound in these indications.

Future research should focus on:

-

Conducting dedicated preclinical studies of this compound in animal models of Parkinson's disease and schizophrenia to assess its efficacy on relevant behavioral and neurochemical endpoints.

-

Initiating early-phase clinical trials to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in these patient populations.

-

Exploring potential biomarkers to identify patient subgroups who are most likely to respond to this compound treatment.

The development of a highly selective and potent AChE inhibitor like this compound could offer a valuable new therapeutic option for managing the debilitating cognitive and psychiatric symptoms associated with a range of neurological and psychiatric disorders.

References

- 1. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. metrotechinstitute.org [metrotechinstitute.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Icopezil in Neurodegenerative Disease Research: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icopezil (CP-118,954) is a potent and highly selective acetylcholinesterase (AChE) inhibitor that has been investigated for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for this class of drugs is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease. This technical guide provides an in-depth review of the preclinical research on this compound, focusing on its mechanism of action, selectivity, and in vivo effects.

Core Mechanism of Action: Selective Acetylcholinesterase Inhibition

This compound is a reversible inhibitor of acetylcholinesterase. Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key characteristic that distinguishes it from some other cholinesterase inhibitors.[1] This selectivity is believed to contribute to a more favorable therapeutic index, potentially reducing peripheral side effects associated with BuChE inhibition.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of action of this compound at the cholinergic synapse.

References

Methodological & Application

Application Notes and Protocols for Icopezil Administration in Rodent Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Icopezil, a selective acetylcholinesterase inhibitor, in rodent models of Alzheimer's disease (AD). The information is compiled from preclinical research to guide the design and execution of in vivo studies evaluating the therapeutic potential of this compound.

Introduction

This compound is a highly selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In the context of Alzheimer's disease, where cholinergic neurotransmission is impaired, this compound aims to increase acetylcholine levels in the brain, thereby improving cognitive function.[1] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of this compound before clinical development. This compound has been shown to possess a more favorable therapeutic index compared to nonselective inhibitors, suggesting better tolerability.[1][2]

Mechanism of Action

The primary mechanism of action for this compound is the reversible inhibition of acetylcholinesterase. By blocking AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This is believed to be the primary mechanism underlying its potential cognitive-enhancing effects in Alzheimer's disease.

Caption: this compound's mechanism of action in the cholinergic synapse.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from a comparative study of this compound and other acetylcholinesterase inhibitors.

Table 1: Effect of Oral this compound Administration on Mouse Brain Acetylcholine Levels

| Dose (mg/kg, p.o.) | Mean Brain Acetylcholine (% of Control) | Standard Error of the Mean (SEM) |

| 0.1 | ~120% | N/A |

| 0.3 | ~150% | N/A |

| 1.0 | ~200% | N/A |

| 3.0 | ~250% | N/A |

Data extracted and estimated from graphical representation in Liston et al., 2004.[2]

Table 2: Comparative Therapeutic Index of Acetylcholinesterase Inhibitors in Mice

| Compound | Tremor (ED50, mg/kg, p.o.) | Salivation (ED50, mg/kg, p.o.) | Therapeutic Index (Salivation ED50 / Tremor ED50) |

| This compound | ~1.0 | >10.0 | >10 |

| Donepezil | ~3.0 | >10.0 | >3.3 |

| Tacrine | ~3.0 | ~3.0 | ~1.0 |

| Heptylphysostigmine | ~1.0 | ~1.0 | ~1.0 |

Data extracted and estimated from graphical representation in Liston et al., 2004. A higher therapeutic index indicates a more favorable safety profile.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent models, based on available preclinical data.

Protocol 1: Oral Gavage Administration of this compound in Mice for Acute Pharmacodynamic Studies

Objective: To assess the acute effects of orally administered this compound on brain acetylcholine levels.

Materials:

-

This compound maleate

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Male CD-1 mice (20-25 g)

-

Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound maleate based on the desired dose and the number of animals.

-

Dissolve or suspend the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Fast the mice overnight with free access to water before dosing.

-

Weigh each mouse accurately on the day of the experiment.

-

Calculate the volume of the dosing solution to be administered to each mouse based on its body weight.

-

Gently restrain the mouse and administer the this compound solution or vehicle via oral gavage.

-

-

Sample Collection:

-

At a predetermined time point post-administration (e.g., 1 hour), euthanize the mice.[2]

-

Immediately dissect the brain and flash-freeze it in liquid nitrogen for subsequent neurochemical analysis.

-

-

Analysis:

-

Measure acetylcholine levels in brain homogenates using a validated method such as HPLC with electrochemical detection or a commercially available ELISA kit.

-

References

LC-MS/MS method for Icopezil quantification in plasma

An Application Note and Protocol for the Quantification of Icopezil in Plasma by LC-MS/MS

Introduction

This compound is a chemical entity often utilized in the development of pharmaceuticals, particularly noted for its structural similarity to acetylcholinesterase inhibitors like Donepezil. In bioanalytical settings, this compound is frequently employed as an internal standard (IS) for the quantification of Donepezil in various biological matrices.[1][2][3] However, the principles of bioanalytical method development are universal, and a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of such small molecules in complex matrices like plasma.

This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in plasma. The methodology is based on established principles for bioanalytical method validation as per regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][4][5] The protocol details sample preparation, chromatographic and mass spectrometric conditions, and a full validation plan.

Principle of the Method

The method relies on the efficient extraction of this compound and a suitable internal standard (IS) from a plasma matrix, followed by chromatographic separation and subsequent detection by a tandem mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization (ESI) mode. The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve, from which the concentration of this compound in unknown samples can be determined. The use of an IS, ideally a stable isotope-labeled version of the analyte, is critical for correcting variations during sample preparation and analysis.[6][7][8]

Materials and Reagents

-

Reference Standards: this compound (≥99% purity), Donepezil-d4 (Internal Standard, IS) (≥99% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Biological Matrix: Drug-free human or rat plasma (K2-EDTA as anticoagulant)

-

Reagents: Ammonium Acetate (LC-MS grade)

Instrumentation

-

LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) is recommended.[4]

-

Data System: Software for instrument control, data acquisition, and processing (e.g., Masslynx).[9]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and Donepezil-d4 (IS) in separate 1 mL volumetric flasks using methanol as the solvent. Store at -20°C.[2]

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Donepezil-d4 stock solution with acetonitrile to a final concentration of 20 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[4][10]

-

Thaw plasma samples at room temperature.

-

Pipette 30 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (Donepezil-d4) to each sample, except for blank matrix samples.

-

Add 200 µL of cold acetonitrile to induce protein precipitation.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 22,000 x g) for 5 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean vial or a 96-well plate.

-

Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system for analysis.[4][9]

Caption: Workflow for this compound extraction from plasma via protein precipitation.

LC-MS/MS Method Conditions

The following tables outline the starting conditions for the LC-MS/MS method. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.25 mL/min[4] |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate |

| Column Temperature | 40°C[5] |

| Injection Volume | 2 µL[4] |

| Total Run Time | ~4 minutes[4] |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C[1] |

| Nebulizing Gas Flow | 3 L/min[1] |

| MRM Transition (this compound) | To be determined via infusion (e.g., 380.2 > 91.2) |

| Collision Energy (this compound) | To be optimized (e.g., -39 V)[1] |

| MRM Transition (IS) | 384.2 > 245.1 (for Donepezil-d4)[5][9] |

| Collision Energy (IS) | To be optimized |

Note: The MRM transition for this compound is proposed based on its structural similarity to Donepezil (m/z 380.2) and its common product ion (m/z 91.2).[1][4] These values must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The developed method must be validated to ensure its reliability, reproducibility, and accuracy for the intended application, following regulatory guidelines.[4]

Caption: Relationship of validation parameters to ensure a reliable bioanalytical method.

Validation Results Summary

The following tables summarize the acceptance criteria and representative data for method validation.

Table 3: Linearity and Range

| Parameter | Acceptance Criterion | Result |

|---|---|---|

| Calibration Range | N/A | 0.5 - 200 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.99 | > 0.995 |

| Calibration Model | 1/x² weighted linear regression | Pass |

Table 4: Intra- and Inter-Day Accuracy and Precision | QC Level | Concentration (ng/mL) | Acceptance Criteria | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | :--- | | | | Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | | LLOQ | 0.5 | ± 20% | < 10% | < 15% | < 15% | < 15% | | Low QC | 2.0 | ± 15% | < 8% | < 10% | < 10% | < 10% | | Mid QC | 50 | ± 15% | < 5% | < 8% | < 8% | < 8% | | High QC | 150 | ± 15% | < 5% | < 8% | < 8% | < 8% | Acceptance criteria based on FDA guidelines.[11][12]

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | IS-Normalized ME |

|---|---|---|---|---|

| Low QC | 2.0 | 95.2 | 98.5 | 1.01 |

| High QC | 150 | 97.1 | 99.2 | 1.02 |

Recovery should be consistent and reproducible. The IS-normalized matrix effect factor should be close to 1.

Table 6: Stability

| Stability Test | Condition | Duration | Acceptance Criterion (% Deviation) | Result |

|---|---|---|---|---|

| Freeze-Thaw | -80°C to RT | 3 Cycles | Within ±15% | Pass |

| Short-Term (Bench-top) | Room Temperature | 8 hours | Within ±15% | Pass |

| Long-Term | -80°C | 3 Months | Within ±15% | Pass |

| Post-Preparative | Autosampler (10°C) | 24 hours | Within ±15% | Pass |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. The protocol employs a straightforward protein precipitation step for sample preparation and uses standard reverse-phase chromatography coupled with tandem mass spectrometry. The method is validated according to regulatory standards, demonstrating excellent linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis and can be reliably applied to pharmacokinetic studies requiring the quantification of this compound.

References

- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icopezil in Primary Neuronal Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icopezil is a highly selective acetylcholinesterase (AChE) inhibitor, a class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[1][2] While direct experimental data on this compound in primary neuronal cultures is limited, its pharmacological profile as a selective AChE inhibitor suggests potential neuroprotective and neuromodulatory effects similar to other well-studied compounds in this class, such as Donepezil.[1][2] These application notes provide a comprehensive guide for researchers initiating studies with this compound in primary neuronal culture systems, with protocols and expected outcomes extrapolated from data on analogous selective AChE inhibitors.

The primary mechanism of action of selective AChE inhibitors involves the prevention of acetylcholine breakdown in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] Beyond this, studies with similar molecules have demonstrated direct neuroprotective effects against various insults, including glutamate excitotoxicity, oxidative stress, and amyloid-beta (Aβ) toxicity.[4][5][6] These effects are often mediated through the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent modulation of intracellular signaling pathways crucial for neuronal survival and plasticity, such as the PI3K-Akt and MAPK pathways.[7][8]

These notes will guide researchers in establishing primary neuronal cultures, designing experiments to evaluate the neuroprotective and mechanistic actions of this compound, and analyzing the resulting data.

Data Presentation

The following tables summarize quantitative data for Donepezil, a structurally and mechanistically similar selective AChE inhibitor, which can serve as a starting point for dose-ranging and time-course studies with this compound.

Table 1: Neuroprotective Effects of Donepezil in Primary Rat Cortical Neurons

| Experimental Model | Donepezil Concentration (µM) | Outcome Measure | Result | Reference |

| Oxygen-Glucose Deprivation | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [4] |

| NMDA Excitotoxicity | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [5] |

| Aβ (1-40) and (1-42) Toxicity | 0.1, 1, 10 | LDH Release | Concentration-dependent decrease | [5] |

| Glutamate Excitotoxicity | 10 | Neuronal Viability | Maximal neuroprotective effect | [6] |

Table 2: Mechanistic Insights from In Vitro Studies with Donepezil

| Pathway/Receptor Investigated | Experimental Condition | Key Findings | Reference |

| Nicotinic Acetylcholine Receptors (nAChRs) | Glutamate-induced neurotoxicity | Neuroprotection antagonized by nAChR antagonists | [7][8] |

| PI3K-Akt Pathway | Glutamate-induced neurotoxicity | Increased Akt phosphorylation; neuroprotection blocked by PI3K inhibitors | [7][8] |

| MAPK Pathway | Moderate glutamate neurotoxicity | Neuroprotection inhibited by MAPK kinase inhibitors | [7] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Aβ42-induced toxicity | Donepezil inhibits GSK-3β activity | [9] |

| Protein Phosphatase 2A (PP2A) | Aβ42-induced toxicity | Donepezil enhances PP2A activity | [9] |

Experimental Protocols

Protocol 1: Primary Neuronal Culture from Rodent Embryos

This protocol outlines the basic steps for establishing primary hippocampal or cortical neuron cultures.

Materials:

-

Embryonic day 17-18 rat or mouse embryos[10]

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic dissociation solution (e.g., Papain or Trypsin)

-

Trituration medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and serum)

-

Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX)

-

Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine or Poly-L-ornithine)[11]

-

Sterile dissection tools

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Tissue Dissection: Aseptically dissect hippocampi or cortices from embryonic brains in chilled dissection medium.

-

Enzymatic Digestion: Incubate the dissected tissue in the enzymatic dissociation solution according to the manufacturer's instructions to loosen the extracellular matrix.

-

Mechanical Dissociation: Gently triturate the tissue in trituration medium using fire-polished Pasteur pipettes to obtain a single-cell suspension.[10]

-

Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the cells onto coated culture vessels at the desired density.

-

Cell Culture Maintenance: After initial cell attachment (typically 4-24 hours), replace the plating medium with a serum-free maintenance medium. Perform partial media changes every 2-3 days.[12] Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Assessment of this compound-Mediated Neuroprotection

This protocol describes a general method to evaluate the protective effects of this compound against a neurotoxic insult.

Materials:

-

Mature primary neuronal cultures (DIV 7-14)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or sterile water)

-

Neurotoxic agent (e.g., Glutamate, NMDA, Aβ oligomers, or H2O2)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Cell viability assays (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)

-

Microplate reader

Procedure:

-

Pre-treatment: Treat the neuronal cultures with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified duration (e.g., 1, 12, or 24 hours) prior to the neurotoxic insult.[4]

-

Neurotoxic Insult: Co-treat the cultures with the chosen neurotoxic agent at a pre-determined toxic concentration.

-

Incubation: Incubate for the appropriate duration to induce cell death (e.g., 24 hours).

-

Assessment of Cell Death/Viability:

-

LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of membrane damage and cell death.[5]

-

Viability Staining: Use live/dead cell staining to visualize and quantify viable and dead neurons.

-

-

Data Analysis: Normalize the data to control (untreated) and positive control (neurotoxin only) wells. Determine the concentration-dependent neuroprotective effect of this compound.

Protocol 3: Investigation of Signaling Pathways

This protocol outlines a method to investigate the involvement of specific signaling pathways in this compound's effects using pharmacological inhibitors.

Materials:

-

Mature primary neuronal cultures

-

This compound

-

Neurotoxic agent

-

Specific pharmacological inhibitors for pathways of interest (e.g., nAChR antagonists like mecamylamine, PI3K inhibitors like LY294002, MAPK inhibitors like U0126)

-

Western blotting reagents or immunocytochemistry antibodies

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate a subset of neuronal cultures with a specific pathway inhibitor for a sufficient time to block the target pathway (typically 30-60 minutes).

-

This compound and Neurotoxin Treatment: Treat the cultures with this compound followed by the neurotoxic agent as described in Protocol 2.

-

Assessment of Neuroprotection: Evaluate cell viability or death to determine if the blockade of a specific pathway attenuates the neuroprotective effect of this compound.

-

Biochemical Analysis (Optional):

-

Lyse the cells at different time points after this compound treatment.

-

Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

-

Use immunocytochemistry to visualize the localization and expression of target proteins.

-

Mandatory Visualizations

Caption: Workflow for assessing this compound's neuroprotective effects.

Caption: Proposed mechanism of this compound's neuroprotective action.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. Protective effect of donepezil in a primary culture of rat cortical neurons exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitors used in treatment of Alzheimer's disease prevent glutamate neurotoxicity via nicotinic acetylcholine receptors and phosphatidylinositol 3-kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axolbio.com [axolbio.com]

- 12. stemcell.com [stemcell.com]

Troubleshooting & Optimization

Technical Support Center: Acetylcholinesterase Inhibitor Assays

Welcome to the technical support center for acetylcholinesterase (AChE) inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during your AChE inhibitor assays, providing potential causes and solutions.

Question: My negative control (no inhibitor) shows low or no AChE activity.

Possible Causes:

-

Inactive Enzyme: The acetylcholinesterase enzyme may have lost its activity due to improper storage or handling.

-

Incorrect Buffer pH: The assay buffer pH may be outside the optimal range for AChE activity (typically pH 7.5-8.0).[1][2]

-

Substrate Degradation: The acetylthiocholine (ATCh) substrate may have degraded.

-

Reagent Contamination: One of the assay components may be contaminated with an inhibiting substance.

Solutions:

-

Enzyme Activity Check: Always test the activity of a new batch of AChE. Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

-

Buffer Verification: Prepare fresh assay buffer and verify its pH.

-

Fresh Substrate: Use a fresh stock of ATCh.

-

Component Check: Test each component of the assay individually to identify the source of contamination.

Question: I am observing high background absorbance/fluorescence in my no-enzyme control wells.

Possible Causes:

-

Spontaneous Substrate Hydrolysis: The substrate (e.g., acetylthiocholine) can spontaneously hydrolyze over time, leading to a reaction with the detection reagent.[3]

-

Reaction of DTNB with Sample Components: In Ellman's assay, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can react with thiol groups present in the sample, leading to a yellow color and high background.[4]

-

Compound Interference: The test compounds themselves may be colored or fluorescent at the measurement wavelength.

Solutions:

-

Subtract Blank: Always include a blank control (no enzyme) for each test compound concentration and subtract its absorbance/fluorescence from the corresponding sample wells.

-

Pre-read Plate: Read the absorbance or fluorescence of the plate before adding the substrate to check for intrinsic color or fluorescence of the test compounds.

-

Alternative Assay: If DTNB interference is significant, consider using an alternative assay method that does not rely on a thiol-reactive probe.[5]

Question: I am getting false-positive results, where compounds appear to be inhibitors but are not.

Possible Causes:

-

Reaction with DTNB: Some compounds can react directly with DTNB, preventing it from reacting with thiocholine and thus appearing as inhibitors. This is a common issue with compounds containing thiol groups.[6] Aldehydes and amines have also been reported to cause non-specific chemical inhibition.[7][8]

-

Inhibition of the Reporter Enzyme: In coupled assays (e.g., those using choline oxidase and a peroxidase), the test compound may inhibit one of these secondary enzymes rather than AChE.[9]

-

Compound Aggregation: At high concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.

Solutions:

-

Counter-screen for DTNB Reactivity: Run a control experiment without the enzyme to see if the test compound reacts with DTNB.[6]

-

Counter-screen for Reporter Enzyme Inhibition: If using a coupled assay, test the effect of the compound on the activity of the reporter enzymes.[9]

-

Vary Enzyme and Substrate Concentrations: True inhibitors should show inhibition that is dependent on the concentration of the inhibitor, while the effects of aggregating compounds may be more sensitive to changes in enzyme or substrate concentration.

-

Include Known Non-inhibitor Compounds: Test compounds with similar chemical scaffolds that are known not to inhibit AChE to rule out assay artifacts.

Question: My results are not reproducible.

Possible Causes:

-

Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variability.

-

Temperature Fluctuations: AChE activity is temperature-dependent. Inconsistent incubation temperatures can affect the reaction rate.

-

Timing Variations: In kinetic assays, precise timing of reagent addition and plate reading is crucial.[1]

-

Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.

Solutions:

-

Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. The use of a multichannel pipettor is recommended for adding reagents to multiple wells simultaneously.[1][2]

-

Maintain Consistent Temperature: Use a temperature-controlled plate reader or incubator. Equilibrate all reagents to the reaction temperature before starting the assay.[1]

-

Standardize Timing: Use an automated liquid handling system or a multichannel pipette to ensure consistent timing of reagent addition. Read plates at consistent intervals.

-

Minimize Edge Effects: Avoid using the outer wells of the microplate for samples. Fill the outer wells with buffer or water to create a humidity barrier.

Frequently Asked Questions (FAQs)

What is the principle of the Ellman's assay?

The Ellman's assay is the most common colorimetric method for measuring AChE activity.[4] It is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][10]

What are the common sources of interference in the Ellman's assay?

Common sources of interference include:

-

Compounds containing free sulfhydryl groups: These can react directly with DTNB, leading to false-positive or false-negative results.[4]

-

Colored compounds: Compounds that absorb light at 412 nm can interfere with the measurement.

-

Hemoglobin: In blood samples, hemoglobin can interfere with the absorbance reading.[5][11]

-

Oximes: These compounds, often used as reactivators for inhibited AChE, can react with both ATCh and DTNB, leading to false-positive results.[5][12]

How can I distinguish between a true AChE inhibitor and a compound that interferes with the assay?

To differentiate true inhibitors from interfering compounds, you can perform several control experiments:

-

No-Enzyme Control: Incubate the test compound with the substrate and DTNB (without AChE). An increase in absorbance indicates a direct reaction with DTNB.

-

Thiocholine Control: Incubate the test compound with a known concentration of thiocholine and DTNB. A decrease in the expected absorbance suggests the compound is interfering with the reaction between thiocholine and DTNB.

-

Use an Alternative Assay: Confirm your findings using a different assay method, such as a fluorescent assay that does not use DTNB.[9]

What are the advantages of using a cell-based assay?

Cell-based assays offer several advantages:

-

More physiologically relevant: They measure AChE activity in a cellular context, which can provide insights into compound permeability and cytotoxicity.

-

Reduced false positives: Some non-specific inhibitors identified in biochemical assays may not be active in a cellular environment.

-

Homogenous format: Many cell-based assays can be performed in a homogenous "add-and-read" format, which is amenable to high-throughput screening.[9]

Experimental Protocols

Ellman's Method for AChE Inhibition Assay (96-well plate format)

This protocol is a modification of the method described by Ellman et al.[13]

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound solutions (dissolved in an appropriate solvent, e.g., DMSO)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCh) in deionized water

-

5% Sodium dodecyl sulfate (SDS) to stop the reaction

Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution to the sample wells. For control wells, add 10 µL of the solvent.

-

Add 10 µL of the AChE solution to all wells except the blank.

-

Incubate the plate for 10 minutes at 25°C.[13]

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCh to each well.[13]

-

Shake the plate for 1 minute.

-

After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.[13]

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

| Reagent | Volume per Well | Final Concentration (in 200 µL) |

| 0.1 M Phosphate Buffer | 140 µL | 70 mM |

| Test Compound/Solvent | 10 µL | Variable |

| AChE Solution | 10 µL | 0.05 U/mL |

| 10 mM DTNB | 10 µL | 0.5 mM |

| 14 mM ATCh | 10 µL | 0.7 mM |

| 5% SDS | 20 µL | 0.5% |

Fluorimetric Assay for AChE Inhibition

This protocol is based on the use of a fluorogenic probe that reacts with the product of the AChE-catalyzed reaction.

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Acetylcholinesterase (AChE) solution

-

Test compound solutions

-

Acetylcholine stock solution

-

Amplite™ Red or similar fluorogenic probe stock solution

-

Choline oxidase

-

Horseradish peroxidase (HRP)

Procedure:

-

Prepare a reaction mixture containing assay buffer, Amplite™ Red, choline oxidase, and HRP.

-

Add the test compound solutions to the wells of a black 96-well plate.

-

Add the AChE solution to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the acetylcholine substrate.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite™ Red).[14]

-

Calculate the percentage of inhibition as described for the Ellman's assay.

| Component | Example Concentration |

| Assay Buffer | pH 7.5 |

| Acetylcholine | 1 mM |

| Amplite™ Red | 1X |

| Choline Oxidase | 0.2 U/mL |

| HRP | 0.5 U/mL |

Visualizations

Caption: Signaling pathway of acetylcholinesterase action and inhibition.

Caption: Experimental workflow for the Ellman's assay.

Caption: A decision tree for troubleshooting common assay problems.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. attogene.com [attogene.com]

- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 14. Acetylcholinesterase Quantification | AAT Bioquest [aatbio.com]

How to minimize variability in Icopezil-based experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experiments involving Icopezil, a selective acetylcholinesterase (AChE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to increased levels and duration of ACh action.[4][5] This enhancement of cholinergic neurotransmission is the basis for its investigation in neurological disorders like Alzheimer's disease.[1][2]

Q2: What makes this compound a "selective" inhibitor?

A2: this compound demonstrates a high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).[1][2][3] This selectivity is significant because BChE is more prevalent in peripheral tissues, and its inhibition can lead to undesirable side effects. The high selectivity of this compound for AChE is believed to contribute to a more favorable therapeutic index compared to non-selective cholinesterase inhibitors.[1][2]

Q3: What are the expected downstream effects of this compound administration?

A3: By increasing acetylcholine levels, this compound enhances the activation of both muscarinic and nicotinic acetylcholine receptors. This can lead to a variety of downstream signaling events, including the modulation of ion channel activity, activation of G-protein coupled receptor cascades, and influences on neuronal excitability and synaptic plasticity.[6][7][8]

Q4: How should I prepare and store this compound for my experiments?

A4: For optimal stability, this compound should be stored as a solid at the temperature indicated on the product vial, typically in a tightly sealed container. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent (e.g., DMSO) and store aliquots at -20°C to minimize freeze-thaw cycles. It is best practice to prepare fresh working solutions from the stock on the day of the experiment.

Q5: What are the key sources of variability in this compound experiments?

A5: Variability can arise from several factors, including:

-

Reagent Preparation and Handling: Inconsistent concentrations of this compound or other reagents, improper storage, and repeated freeze-thaw cycles of stock solutions.

-

Assay Conditions: Fluctuations in temperature, pH, and incubation times during the experiment.

-

Biological Variables: Differences in cell line passages, animal age or strain, and tissue preparation methods.

-

Pipetting and Measurement Errors: Inaccurate dispensing of small volumes can lead to significant concentration errors.

-

Instrument Calibration: Uncalibrated or improperly maintained plate readers or other measurement devices.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your this compound experiments.

| Problem | Potential Cause | Recommended Solution |